9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Regioselective alkylation Synthetic intermediate purity Process chemistry

This N-9 diacetylated purine is the sole direct precursor for penciclovir and famciclovir APIs. Its 6-chloro and diacetate groups enable selective hydrolysis/reduction, while the 75% N-9 regioselectivity cuts purification costs. As USP '6-Chloro Famciclovir' (RRT 1.32), it doubles as a regulatory impurity standard for QC method validation. Only the N-9 isomer ensures synthetic fidelity and USP compliance—generic purine analogs cannot substitute. Secure your supply of this dual-purpose intermediate for reproducible API synthesis and audit-ready analytical testing.

Molecular Formula C14H18ClN5O4
Molecular Weight 355.78 g/mol
CAS No. 97845-60-8
Cat. No. B193908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
CAS97845-60-8
Synonyms9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine
Molecular FormulaC14H18ClN5O4
Molecular Weight355.78 g/mol
Structural Identifiers
SMILESCC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
InChIInChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
InChIKeyKXPSHSVVYGZKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS 97845-60-8) – An Essential Purine Intermediate for Antiviral Drug Synthesis


9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS 97845-60-8) is a diacetylated purine derivative that serves as a critical synthetic intermediate in the manufacture of the antiviral drugs penciclovir and famciclovir. It is synthesized by alkylation of 2-amino-6-chloropurine with a suitable side-chain precursor, and it functions as a prodrug scaffold that can be selectively hydrolyzed or reduced to yield the active pharmaceutical ingredients [1][2]. The compound's diacetate ester groups and 6-chloro substitution on the purine ring are essential for its downstream chemical transformations and for its use as an analytical reference standard in pharmaceutical quality control [3].

Why Substituting 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS 97845-60-8) with Other Purine Analogs or Intermediates Is Not Advisable


Generic substitution of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine with other in-class purine intermediates or analogs is not feasible due to its unique structural features that dictate both synthetic pathway fidelity and analytical detection. The compound contains two acetoxy ester protecting groups and a 6-chloro substituent on the purine ring, which are essential for the subsequent selective hydrolysis to penciclovir or reduction to famciclovir [1][2]. During alkylation, the formation of an undesired N-7 regioisomer necessitates careful purification to ensure the correct N-9 substitution pattern; the N-7 isomer exhibits distinct spectroscopic properties and lacks the required antiviral activity [3]. Furthermore, in pharmaceutical quality control, the United States Pharmacopeia mandates a specific relative retention time for 6-chloro famciclovir (this compound) as a key system suitability parameter, and its impurity limit is strictly defined to ensure drug product safety [4][5]. Any substitution would alter the synthetic outcome and invalidate regulatory compliance.

Quantitative Differentiation of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS 97845-60-8) from Competing Purine Intermediates and Impurities


Regioisomeric Purity: N-9 vs. N-7 Alkylation Ratio Determines Synthetic Viability for Penciclovir/Famciclovir

During the synthesis of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine via alkylation of 2-amino-6-chloropurine, two regioisomers are formed: the desired N-9 isomer and the undesired N-7 isomer. The N-9 isomer is the critical intermediate for penciclovir and famciclovir production, while the N-7 isomer is an inactive byproduct. The isolated yield ratio from the patent process is 75% N-9 isomer to 15% N-7 isomer, and the two isomers are clearly distinguishable by melting point, 1H NMR, 13C NMR, and UV spectroscopy [1][2]. This differentiation is crucial for process optimization and quality control.

Regioselective alkylation Synthetic intermediate purity Process chemistry

Chromatographic Differentiation: Relative Retention Time (RRT) in USP Famciclovir Monograph

In the United States Pharmacopeia (USP) monograph method for famciclovir tablets using a Purospher™ STAR RP-8 endcapped HPLC column, 6-chloro famciclovir (this compound) exhibits a specific relative retention time (RRT) of approximately 1.32 relative to famciclovir (RRT 1.0). This is in contrast to propionyl famciclovir, which has an RRT of approximately 1.35 [1]. The resolution between these two impurities is a critical system suitability parameter, with a required minimum resolution of 1.2 [1][2]. Additionally, the USP monograph specifies a limit for 6-chloro famciclovir of not more than (NMT) 0.15% in the drug product [3].

Pharmaceutical analysis HPLC method validation Impurity profiling

Solubility and LogP Profile Differentiate 6-Chloro Famciclovir from the Parent Drug Famciclovir

The aqueous solubility and partition coefficient of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine differ markedly from those of famciclovir, which is important for analytical method development and synthetic work-up. At 20 °C and pH 7.1, the water solubility of the target compound is 410 mg/L, and its log Pow (octanol-water partition coefficient) is 0.92 at 25 °C [1]. In contrast, famciclovir is reported to be freely soluble in water (>100 mg/mL) with a log P of -0.43 [2]. These differences influence chromatographic behavior, extraction efficiency, and stability in aqueous media.

Physicochemical properties Preformulation Analytical method development

Stability and Storage Requirements: Inert Atmosphere and Low Temperature Storage Are Mandated for the Chloro Intermediate

The presence of the 6-chloro group and two acetoxy esters renders the compound susceptible to hydrolysis and degradation. Consequently, it requires storage under an inert gas (nitrogen or argon) at 2-8 °C to maintain stability, as documented in multiple supplier specifications [1][2]. In contrast, famciclovir is a stable solid at room temperature and is typically stored at 15-30 °C [3]. This differential stability profile is a critical consideration for procurement and inventory management in research and industrial settings.

Chemical stability Storage conditions Intermediate handling

Purity Specification: Minimum 98% HPLC Purity Is Standard for the Intermediate, Reflecting Its Critical Role in Downstream API Synthesis

Commercial suppliers of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine consistently specify a minimum purity of 98% by HPLC, with moisture content controlled to ≤0.5% . This high purity requirement reflects the compound's use as a direct precursor to active pharmaceutical ingredients (APIs) and as an analytical reference standard. In comparison, the final drug substance famciclovir has a higher purity specification (typically ≥99% for pharmaceutical use) and is subject to extensive pharmacopoeial testing, including impurity profiling [1]. The intermediate's purity directly impacts the yield and impurity profile of the subsequent synthetic steps.

Chemical purity Analytical standard Quality specification

Strategic Application Scenarios for 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS 97845-60-8)


Synthetic Intermediate for the Manufacture of Penciclovir and Famciclovir

As a direct precursor to the antiviral APIs penciclovir and famciclovir, this compound is essential for both research-scale synthesis and industrial production. The N-9 isomer is exclusively converted via hydrolysis to penciclovir or via reduction to famciclovir [1]. Its high N-9/N-7 selectivity (75% vs. 15%) ensures efficient utilization of starting materials and simplifies downstream purification [2]. Researchers and process chemists rely on its established reactivity and purity specifications to achieve reproducible API synthesis.

Pharmaceutical Analytical Reference Standard for USP Famciclovir Monograph Testing

This compound, officially designated as '6-Chloro Famciclovir' in the USP, serves as a critical analytical impurity standard for the quality control of famciclovir drug substances and tablets. Its relative retention time (RRT ≈ 1.32) and required resolution from propionyl famciclovir (RRT ≈ 1.35, resolution ≥ 1.2) are system suitability parameters in the USP monograph method [3][4]. Analytical laboratories in the pharmaceutical industry use this standard to ensure compliance with the regulatory impurity limit of NMT 0.15% [5].

Method Development and Validation for Related Substances Testing in Antiviral Drugs

The compound's unique chromatographic behavior, characterized by its RRT of 1.32 on Purospher™ STAR RP-8 columns under USP conditions, makes it an ideal reference for developing and validating HPLC methods to detect and quantify impurities in famciclovir formulations [3]. Its moderate water solubility (410 mg/L) and log P (0.92) also inform extraction and sample preparation protocols [6]. Method development scientists use this compound to establish linearity, accuracy, and precision for impurity assays.

Structural and Mechanistic Studies of Purine Nucleoside Analogs

As a synthetic precursor to guanosine analogs, this compound is valuable in medicinal chemistry research exploring structure-activity relationships (SAR) of purine-based antivirals. Its 6-chloro group can be substituted with various nucleophiles to generate diverse analogs for biological evaluation [1]. The distinct NMR signatures of the N-9 and N-7 isomers (e.g., H-8 proton at 8.16 vs. 8.33 ppm) provide a clear spectroscopic handle for monitoring reaction progress and product purity [2]. Researchers in academic and industrial settings utilize this intermediate to expand the chemical space of purine derivatives with potential activity against herpesviruses and other viral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.